molecular formula C25H24N2O4 B12498301 Methyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate

Methyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12498301
M. Wt: 416.5 g/mol
InChI Key: OUQOHUQAESBEDH-UHFFFAOYSA-N
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Description

METHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that features a biphenyl structure, an amide linkage, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of the biphenyl intermediate. The biphenyl intermediate is then subjected to amide formation and subsequent esterification to yield the final product. Common reagents used in these reactions include biphenyl-4-carboxylic acid, morpholine, and methyl chloroformate. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon for hydrogenation reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

METHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The biphenyl structure allows for π-π stacking interactions, while the amide and morpholine groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-FORMYL-2-(MORPHOLIN-4-YL)BENZOATE: This compound shares a similar backbone but differs in the functional groups attached to the benzene ring.

  • 4- {2′-(2H-TETRAZOL-5-YL)-[1,1′-BIPHENYL]-4-YL}METHYLAMINO]BENZOIC ACID : Another related compound with a biphenyl structure and amide linkage, but with different substituents .

Uniqueness

METHYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of a biphenyl core, an amide linkage, and a morpholine ring.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-[(4-phenylbenzoyl)amino]benzoate

InChI

InChI=1S/C25H24N2O4/c1-30-25(29)22-17-21(11-12-23(22)27-13-15-31-16-14-27)26-24(28)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-12,17H,13-16H2,1H3,(H,26,28)

InChI Key

OUQOHUQAESBEDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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